

Techniques for Measuring Ghrelin Secretion from Stomach Explants: Application Notes and Protocols

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Compound of Interest

Compound Name: *Endogenous GHS-R ligand*

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Introduction

Ghrelin, a 28-amino acid orexigenic peptide hormone primarily produced by X/A-like endocrine cells in the gastric oxyntic mucosa, plays a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion. The study of ghrelin secretion is paramount for understanding its physiological functions and its role in pathological conditions such as obesity, cachexia, and metabolic syndrome. Gastric explant culture is a valuable ex vivo technique that maintains the native tissue architecture and cellular interactions, providing a physiologically relevant model to investigate the regulation of ghrelin secretion. This document provides detailed protocols for the preparation of stomach explants, measurement of ghrelin secretion, and analysis of key signaling pathways involved in this process.

Data Presentation: Quantitative Analysis of Ghrelin Secretion

The following tables summarize quantitative data on ghrelin secretion from stomach explants and primary gastric cell cultures in response to various physiological and pharmacological stimuli.

Table 1: Effect of Fasting on Ghrelin Secretion from Rat Stomach Explants

Donor Animal Condition	Incubation Time (hours)	Ghrelin Secretion (pg/mL/g tissue)	Percent of Control	Reference
Ad libitum fed (Control)	2	2366 ± 217	100%	[1]
36-hour fasted	2	3501 ± 338	148%	[1]

Table 2: Regulation of Ghrelin Secretion by Hormones and Neurotransmitters in Primary Gastric Cell Cultures and Perfused Stomach

Treatment	Concentration	Model System	Effect on Ghrelin Secretion	Reference
Norepinephrine	0.1 - 10 µM	Rat primary stomach cell culture	Stimulation	[2]
Insulin	1 - 10 nM	Rat primary stomach cell culture	Inhibition	[2]
Insulin	1 nM	Isolated perfused rat stomach	Inhibition (73.5 ± 7.3% of control)	
Glucagon	10 nM	Isolated perfused rat stomach	Stimulation (143.9 ± 19.3% of control)	
Epinephrine	10 µM	Mouse primary gastric mucosal cells	Stimulation	[3]
Somatostatin	100 nM	Mouse primary gastric mucosal cells	Inhibition	[3]

Table 3: Effect of Glucose on Ghrelin Secretion from Primary Mouse Gastric Mucosal Cells

D-Glucose Concentration	Relative Acyl Ghrelin Level (vs. 5 mM)	Relative Desacyl Ghrelin Level (vs. 5 mM)	Reference
1 mM	Increased	Increased	[3]
5 mM	100%	100%	[3]
10 mM	Decreased	Decreased	[3]

Experimental Protocols

Protocol 1: Preparation and Culture of Stomach Explants for Ghrelin Secretion Studies

This protocol details the procedure for establishing ex vivo stomach explant cultures to measure ghrelin secretion.

Materials:

- Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
- Surgical Instruments: Scissors, forceps, sterile gauze.
- Solutions and Media:
 - Phosphate-Buffered Saline (PBS), sterile, ice-cold.
 - Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 1.8 g/L glucose. To prepare 1 L of 1x KRBB:
 - NaCl: 7.0 g
 - KCl: 0.34 g
 - MgSO₄·7H₂O: 0.29 g

- KH_2PO_4 : 0.16 g
- NaHCO_3 : 1.26 g
- D-Glucose: 1.8 g
- Dissolve in distilled water, adjust pH to 7.4, and sterile filter.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 $\mu\text{g/mL}$ streptomycin.
- Equipment:
 - Laminar flow hood.
 - Petri dishes, sterile.
 - 24-well culture plates.
 - Incubator (37°C, 5% CO_2).
 - Scalpel or tissue chopper.

Procedure:

- Animal Euthanasia and Stomach Excision:
 - Euthanize the rat according to approved institutional animal care and use committee protocols.
 - Immediately expose the abdominal cavity and carefully excise the stomach.
 - Place the stomach in a sterile Petri dish containing ice-cold PBS.
- Tissue Preparation:
 - In a laminar flow hood, transfer the stomach to a new Petri dish with fresh, ice-cold PBS.

- Open the stomach along the greater curvature and gently rinse the mucosal surface with PBS to remove any remaining contents.
- Isolate the fundus region, which has the highest density of ghrelin-producing cells.
- Cut the fundic tissue into small explants of approximately 2-3 mm².
- Explant Culture:
 - Place one to two explants into each well of a 24-well culture plate.
 - Add 1 mL of pre-warmed culture medium to each well.
 - Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂.
- Experimental Treatment and Sample Collection:
 - After an initial stabilization period (e.g., 1-2 hours), replace the medium with fresh medium containing the desired test compounds (e.g., hormones, neurotransmitters, drugs).
 - Incubate for the desired experimental duration (e.g., 2-6 hours).[\[1\]](#)[\[3\]](#)
 - At the end of the incubation period, collect the culture medium from each well.
 - Immediately acidify the collected medium with 1N HCl to a final concentration of 0.05 N to prevent ghrelin degradation.
 - Add a protease inhibitor such as phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 1 mg/mL.[\[4\]](#)
 - Store the samples at -80°C until ghrelin measurement.
- Data Normalization:
 - After collecting the medium, carefully remove the tissue explants from the wells.
 - Blot the explants to remove excess moisture and weigh them.
 - Normalize the measured ghrelin concentration to the tissue weight (e.g., pg/mL/g tissue).

Protocol 2: Measurement of Ghrelin Concentration in Culture Medium

Ghrelin levels in the collected culture medium can be quantified using either an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). Both methods offer high sensitivity and specificity.

A. Ghrelin ELISA (Sandwich Method)

This protocol provides a general overview of a typical sandwich ELISA for total or acylated ghrelin. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

- Commercial Ghrelin ELISA kit (e.g., from Sigma-Aldrich, Millipore).
- Acidified culture medium samples.
- Microplate reader capable of measuring absorbance at 450 nm.
- Wash buffer, substrate solution, and stop solution (typically provided in the kit).

Procedure:

- **Reagent Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual.
- **Plate Preparation:** If the plate is not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate multiple times with wash buffer. Block the plate to prevent non-specific binding.
- **Sample and Standard Incubation:** Add standards and samples to the appropriate wells in duplicate. Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

- Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
- Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate (e.g., 30 minutes at room temperature).
- Substrate Reaction: Wash the plate. Add the TMB substrate solution and incubate in the dark until a color change is observed (typically 15-30 minutes).
- Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the ghrelin concentration in the samples by interpolating their absorbance values on the standard curve.

B. Ghrelin RIA (Radioimmunoassay)

This protocol provides a general overview of a competitive RIA for ghrelin. Note: This procedure involves the use of radioactive materials and requires appropriate safety precautions and licensing.

Materials:

- Commercial Ghrelin RIA kit (e.g., from Millipore).^{[4][5][6]}
- ¹²⁵I-labeled ghrelin (tracer).
- Ghrelin-specific primary antibody.
- Secondary antibody (precipitating antibody).
- Acidified culture medium samples.
- Gamma counter.

Procedure:

- Assay Setup: Set up tubes for total counts, non-specific binding, standards, and samples in duplicate.
- Reagent Addition:
 - Add assay buffer to the appropriate tubes.
 - Pipette standards and samples into their respective tubes.
 - Add the primary ghrelin antibody to all tubes except the total count and non-specific binding tubes.
 - Vortex and incubate for 16-24 hours at 4°C.[\[5\]](#)
- Tracer Addition: Add ^{125}I -labeled ghrelin to all tubes. Vortex and incubate for another 16-24 hours at 4°C.[\[5\]](#)
- Precipitation: Add the secondary antibody and a precipitating reagent (e.g., PEG) to all tubes except the total count tubes. Vortex and incubate to precipitate the antibody-bound ghrelin complex.
- Centrifugation: Centrifuge the tubes to pellet the precipitate.
- Supernatant Removal: Carefully decant or aspirate the supernatant.
- Counting: Measure the radioactivity of the pellets in a gamma counter.
- Data Analysis: Generate a standard curve by plotting the percentage of tracer bound against the concentration of the standards. Calculate the ghrelin concentration in the samples from the standard curve.

Comparison of ELISA and RIA

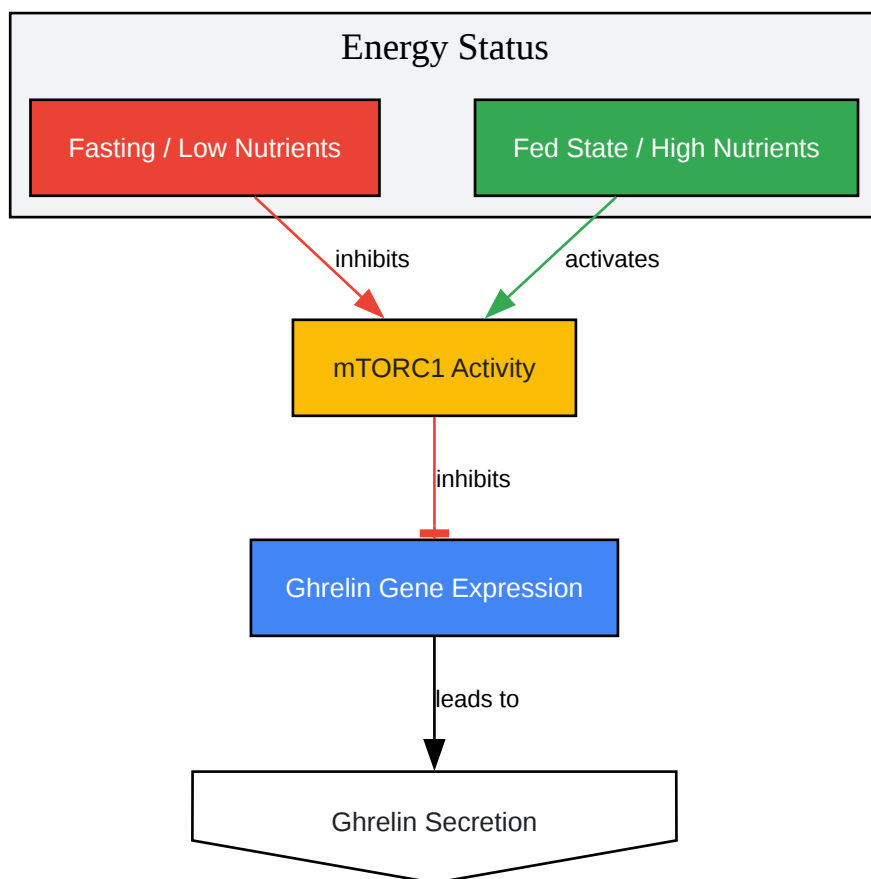
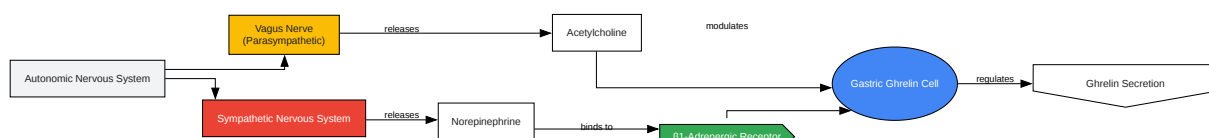
Feature	ELISA	RIA
Principle	Enzyme-based colorimetric detection	Radioactive isotope detection
Sensitivity	High (pg/mL range)	Very high (pg/mL to fg/mL range)
Safety	No radiation hazard	Involves radioactive materials
Cost	Generally more cost-effective	More expensive due to radioactive reagents and disposal
Throughput	Easily automated for high throughput	Less amenable to full automation
Specificity	Two-site sandwich ELISAs offer high specificity	Can have higher potential for cross-reactivity

Signaling Pathways and Visualizations

The secretion of ghrelin is regulated by a complex interplay of central and peripheral signals. Key pathways include the autonomic nervous system and intracellular nutrient-sensing pathways like mTOR.

Autonomic Nervous System Regulation of Ghrelin Secretion

The vagus nerve and sympathetic nervous system directly influence ghrelin secretion.^{[7][8]} Vagal efferent stimulation, often associated with the cephalic phase of digestion, can modulate ghrelin release. Sympathetic activation, particularly via norepinephrine acting on β 1-adrenergic receptors on ghrelin cells, stimulates ghrelin secretion.^[9]



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